molecular formula C21H22N2O B2726715 2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide CAS No. 852138-50-2

2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide

Cat. No.: B2726715
CAS No.: 852138-50-2
M. Wt: 318.42
InChI Key: VIQQGTKJBOBILS-UHFFFAOYSA-N
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Description

2-Phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It’s suggested that compounds bearing an alkyl or aralkyl group can be absorbed by various tissues quickly , which may influence the bioavailability of this compound.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide typically involves the following steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through various methods such as the Buchwald-Hartwig amination or the Fischer indole synthesis.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Acetamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the carbazole core or the phenyl ring are replaced with other groups. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents, various solvents, and catalysts.

Major Products:

    Oxidized Derivatives: Formation of ketones, aldehydes, or carboxylic acids.

    Reduced Derivatives: Formation of alcohols or amines.

    Substituted Derivatives: Introduction of various functional groups such as halides, sulfonates, or alkyl groups.

Scientific Research Applications

2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Comparison with Similar Compounds

  • 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
  • 6,7,8,9-Tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives

Comparison:

  • Structural Differences: While these compounds share a similar core structure, they differ in the substituents attached to the carbazole or related core.
  • Unique Features: 2-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]acetamide is unique due to its specific combination of phenyl and acetamide groups, which may confer distinct chemical and biological properties.
  • Applications: The unique structural features of this compound may make it more suitable for certain applications, such as specific therapeutic targets or material properties.

Properties

IUPAC Name

2-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c24-21(13-15-6-2-1-3-7-15)22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)23-20/h1-3,6-7,10-12,23H,4-5,8-9,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQQGTKJBOBILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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